![molecular formula C14H16ClNO2 B1324905 (1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride CAS No. 321392-00-1](/img/structure/B1324905.png)
(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride”, there are related studies on the synthesis of similar compounds. For instance, a one-pot, step-wise, three-component synthesis of 3-amino-1-phenyl-1H-benzo chromen-2-yl) (1H-indol-3-yl) methanone was achieved using water as a solvent and L-proline as a catalyst under reflux conditions .Molecular Structure Analysis
The molecular formula of “(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride” is C14H16ClNO2 .Scientific Research Applications
.
Anti-inflammatory and Analgesic Activities
Research has indicated potential for this compound in the synthesis of molecules with anti-inflammatory and analgesic properties . It could be involved in one-pot stepwise Green synthesis, which is a more environmentally friendly approach to chemical synthesis .
Heterocycles Synthesis
The compound has applications in the synthesis of heterocycles , which are ring structures containing at least two different elements as members of its ring(s). These structures are prevalent in many pharmaceuticals and could be used to create new drugs .
Anti-HIV Research
There is evidence that derivatives of this compound have been used in molecular docking studies as part of anti-HIV-1 research . This suggests its potential role in the development of new antiretroviral therapies .
Advanced Material Science
The compound may have applications in advanced material science , particularly in the development of organic electronic materials due to its chromene structure, which is known for its electroactive properties .
Green Chemistry
Lastly, its use in Green chemistry is significant, as it can be involved in reactions that are designed to reduce waste and avoid the use of hazardous substances. This aligns with the principles of sustainability in chemical manufacturing .
Future Directions
The future directions for research on “(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride” and related compounds could involve further exploration of their synthesis, properties, and potential applications. The development of efficient synthetic strategies for producing these compounds is of considerable interest .
properties
IUPAC Name |
(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c15-14-10(7-16)8-17-12-6-5-9-3-1-2-4-11(9)13(12)14;/h1-6,10,14,16H,7-8,15H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFHLNMXAWIEEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=C(O1)C=CC3=CC=CC=C32)N)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90639984 |
Source
|
Record name | (1-Amino-2,3-dihydro-1H-naphtho[2,1-b]pyran-2-yl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90639984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride | |
CAS RN |
321392-00-1 |
Source
|
Record name | (1-Amino-2,3-dihydro-1H-naphtho[2,1-b]pyran-2-yl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90639984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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